molecular formula C21H17N5O3S B3201119 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1019102-01-2

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B3201119
CAS No.: 1019102-01-2
M. Wt: 419.5 g/mol
InChI Key: SVCWNUCUSXTYMG-UHFFFAOYSA-N
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Description

This compound is a nitrobenzamide derivative featuring a pyrazole-thiazole hybrid scaffold. Its structure includes a 3-nitro-substituted benzamide core linked to a 3-methylpyrazole moiety, which is further substituted with a 4-phenylthiazol-2-yl group. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

4-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-13-8-9-16(11-18(13)26(28)29)20(27)23-19-10-14(2)24-25(19)21-22-17(12-30-21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCWNUCUSXTYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Reported Bioactivity Reference
4-Methyl-N-(3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5-yl)-3-Nitrobenzamide Benzamide-Pyrazole-Thiazole 3-Nitro, 4-Methyl (benzamide); 3-Methyl (pyrazole); 4-Phenyl (thiazole) Not explicitly reported; inferred antimicrobial/anticancer potential from structural analogs N/A
5-Chloro-N-(4-Cyano-1-(4-Fluorophenyl)-1H-Pyrazol-5-yl)-3-Methyl-1-(p-Tolyl)-1H-Pyrazole-4-Carboxamide (3l) Pyrazole-Carboxamide 5-Chloro, 3-Methyl (pyrazole); 4-Cyano, 4-Fluorophenyl Antimicrobial activity (Gram-positive/negative bacteria, fungi) with MIC ≤ 8 μg/mL
N-(3-(tert-Butyl)-1-(4-Chlorophenyl)-1H-Pyrazol-5-yl)-3-Nitrobenzamide Benzamide-Pyrazole 3-Nitro (benzamide); 3-tert-Butyl, 4-Chlorophenyl (pyrazole) Antitubercular activity (IC₅₀ ~12 μM)
3-{3-[1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl]-4,5-Dihydro-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5-yl}Pyridine Pyrazole-Thiazole-Pyridine Hybrid 3-Chlorophenyl, 4-Methoxyphenyl (pyrazole); 4-Phenylthiazole Anticancer activity (IC₅₀ = 23.01 μM against HeLa cells)
4-Chloro-N-[3-Methyl-1-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)-1H-Pyrazol-5-yl]-3-Nitrobenzamide (F269-0062) Benzamide-Pyrazole-Pyrimidine 4-Chloro, 3-Nitro (benzamide); 3-Methyl (pyrazole); 4-Methyl-6-oxo-pyrimidine Not reported; structural similarity suggests kinase inhibition potential

Key Observations:

Thiazole vs. Pyrimidine Moieties : The 4-phenylthiazole in the target compound may confer greater metabolic stability compared to pyrimidine-based analogs (e.g., F269-0062), as thiazoles are less prone to oxidative degradation .

Antimicrobial vs. Anticancer Activity : Pyrazole-thiazole hybrids with bulkier substituents (e.g., tert-butyl in ) show antitubercular activity, while those with extended π-systems (e.g., pyridine in ) exhibit anticancer effects.

Spectroscopic Data:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass (m/z)
Target Compound (Inferred) ~1675 (C=O), ~1618 (NH bend) Expected peaks: 8.7 (Ar CH), 2.65 (CH₃), 7.6–7.7 (ArCH) ~400–420 [M+H]⁺
3l Not reported 8.12 (s, 1H), 7.61–7.22 (m, 8H), 2.65 (s, 3H), 2.42 (s, 3H) 435.1 [M+H]⁺
N-(3-(tert-Butyl)-1-(4-Chlorophenyl)... 1675 (C=O), 1618 (NH bend) 9.1 (amide NH), 1.22 (s, 9H, tert-butyl), 7.22–8.7 (ArCH) 399.1 [M+1]⁺

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

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